molecular formula C20H19N5O2S B298831 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

货号 B298831
分子量: 393.5 g/mol
InChI 键: HGXKYDCRBDVJEW-WSDLNYQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用机制

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells. By inhibiting BTK, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile blocks the activation of downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells, which can further contribute to the anti-tumor activity of the compound.
Biochemical and Physiological Effects
2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-tumor and immunomodulatory effects, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of chronic inflammatory diseases such as rheumatoid arthritis and lupus. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a beneficial effect on bone metabolism, promoting the differentiation of osteoblasts (bone-forming cells) and inhibiting the formation of osteoclasts (bone-resorbing cells).

实验室实验的优点和局限性

One of the main advantages of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile for lab experiments is its selectivity for BTK, which allows for the specific targeting of B cells and their downstream signaling pathways. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

未来方向

There are several future directions for the development and application of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile. One of the main areas of focus is the clinical evaluation of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile in various types of cancer, including lymphoma, leukemia, and multiple myeloma. In addition, there is ongoing research on the combination of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile with other chemotherapy drugs, as well as with immunotherapy agents such as checkpoint inhibitors. Moreover, there is interest in exploring the potential of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and lupus, as well as for the promotion of bone health in conditions such as osteoporosis. Finally, there is ongoing research on the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, which could further enhance the therapeutic potential of this class of compounds.
Conclusion
2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a promising small molecule inhibitor that has shown potent anti-tumor activity and immunomodulatory effects in preclinical studies. The compound is currently being evaluated in clinical trials for the treatment of various types of cancer, and there is ongoing research on its potential for the treatment of chronic inflammatory diseases and promotion of bone health. Further research is needed to fully understand the mechanism of action and potential applications of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile, as well as to develop new BTK inhibitors with improved properties.

合成方法

The synthesis of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile involves several steps, starting with the reaction of 2-chloro-5-nitrobenzonitrile with 4-(2-methoxyphenoxy)methylphenol to obtain 2-(4-(2-methoxyphenoxy)methylphenylamino)-5-nitrobenzonitrile. This intermediate is then reacted with 3-ethyl-4-amino-5-mercapto-1,2,4-triazole to obtain the final product, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile. The overall yield of the synthesis is around 25%.

科学研究应用

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has shown potent anti-tumor activity, both as a single agent and in combination with other chemotherapy drugs. In addition, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

属性

产品名称

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

分子式

C20H19N5O2S

分子量

393.5 g/mol

IUPAC 名称

2-[[4-[(E)-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenoxy]methyl]benzonitrile

InChI

InChI=1S/C20H19N5O2S/c1-3-19-23-24-20(28)25(19)22-12-14-8-9-17(18(10-14)26-2)27-13-16-7-5-4-6-15(16)11-21/h4-10,12H,3,13H2,1-2H3,(H,24,28)/b22-12+

InChI 键

HGXKYDCRBDVJEW-WSDLNYQXSA-N

手性 SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

规范 SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。